Cas no 122-56-5 (Tributylborane (1.0M in THF))
Tributylborane (1.0M in THF) structure
Tributylborane (1.0M in THF)
Tributylborane (1.0M in THF) Properties
Names and Identifiers
-
- TRIBUTYLBORANE
- Tributylborane solution
- Tri-n-butylborane
- Boronbutoxide
- TRIBUTYLBORANE 1.0M SOLUTION IN TETRAHYDROFURAN
- TRI-N-BUTYLBORON, 1M SOLN. IN THF
- TBB Tributylboron
- TBB
- Tributylboron
- Tributylborine
- tributyl-boran
- TRI-N-BUTYLBORON
- Borane, tributyl-
- Borane,tributyl-
- tri-n-butylborane,
- EINECS 204-554-6
- BRN 1738107
- (n-C4H9)3B
- 122-56-5
- CCRIS 4133
- A804918
- FT-0631702
- DTXSID9059543
- BCP18543
- tributyl-borane
- Tributyl borane
- Tri-n-butyl borane
- AKOS015918440
- Tributylborane (1.0 M in THF)
- NS00023992
- MFCD00009423
- DTXCID2033730
- Trinbutyl borane
- TBB; Tri-n-butylborane; Tri-n-butylboron; Tributylboron;
- Borane, tributyl
- Tri-n-butylboron
- Tributylborane
- BORANE, TRIBUTYL-
- DB-041673
- +Expand
-
- MFCD00009423
- CMHHITPYCHHOGT-UHFFFAOYSA-N
- InChI=1S/C12H27B/c1-4-7-10-13(11-8-5-2)12-9-6-3/h4-12H2,1-3H3
- CCCCB(CCCC)CCCC
Computed Properties
- 182.22100
- 0
- 0
- 9
- 182.220581
- 13
- 72.1
- 0
- 0
- 0
- 0
- 0
- 1
- nothing
- nothing
- 0
- 0
Experimental Properties
- 4.88150
- 0.00000
- 1.4285
- Not miscible or difficult to mix with water.
- 109 °C20 mm Hg(lit.)
- -34 °C
- Fahrenheit: 1.4 ° f < br / > Celsius: -17 ° C < br / >
- 1.0 M in THF
- Air Sensitive
- 0.834 g/mL at 25 °C
Tributylborane (1.0M in THF) Security Information
- GHS02 GHS05 GHS07 GHS08
- ED1850000
- 1
- 4.2
- 7-23-26-36/37/39-43-45-16
- R11; R17; R19; R34; R36/37
- 4.2
- F C
- UN 2845 4.2/PG 1
- H225,H314,H335,H351
- P210,P261,P280,P305+P351+P338,P310
- Store at 4 ° C, better storage at -4 ° C
- I
- 11-17-19-34-37-40
- Danger
- Yes
- 4.2
Tributylborane (1.0M in THF) Customs Data
- 2931900090
-
China Customs Code:
2931900090Overview:
2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%
Summary:
2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%
Tributylborane (1.0M in THF) Related Literature
-
1. The reaction between azo-compounds and trialkylboranesAlwyn G. Davies,B. P. Roberts,J. C. Scaiano J. Chem. Soc. Perkin Trans. 2 1972 803
-
2. Homolytic organometallic reactions. Part II. The kinetics and rate constants for the autoxidation of organoboron compounds in solutionAlwyn G. Davies,K. U. Ingold,B. P. Roberts,R. Tudor J. Chem. Soc. B 1971 698
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3. Amido derivatives of metals and metalloids. Part VIII. Metathetical reactions of organostannanes; their use in aminationT. A. George,M. F. Lappert J. Chem. Soc. A 1969 992
-
4. Homolytic organometallic reactions. Part III. An electron spin resonance study of homolytic t-butoxydealkylation of organometallic compounds. Rate constants for the reaction at boronAlwyn G. Davies,D. Griller,B. P. Roberts J. Chem. Soc. B 1971 1823
-
5. Cyclic boron compounds. Part IX. Aldiminoboranes and their cyclic dimersV. A. Dorokhov,M. F. Lappert J. Chem. Soc. A 1969 433
-
6. Homolytic organometallic reactions. Part VI. The reaction of t-butyl hypochlorite with organoboranes. Rate constants for bimolecular t-butoxydealkylation at boronAlwyn G. Davies,Takao Maki,B. P. Roberts J. Chem. Soc. Perkin Trans. 2 1972 744
-
7. Scope of the reaction of organoboranes with organolithiums as a method of preparation of lithium organoborates. Stability of lithium organoboratesEi-ichi Negishi,Michael J. Idacavage,Kuen-Wai Chiu,Takao Yoshida,Akiva Abramovitch,Mary E. Goettel,Augustine Silveira,Henry D. Bretherick J. Chem. Soc. Perkin Trans. 2 1978 1225
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8. The reaction of 2-methyl-2-nitrosopropane and related species with organoboranes: a ready cis-elimination of alkene from trialkylboranesK. G. Foot,B. P. Roberts J. Chem. Soc. C 1971 3475
-
9. Homolytic organometallic reactions. Part V. Homolytic bimolecular substitution at boron by the triplet state of ketonesAlwyn G. Davies,B. P. Roberts,J. C. Scaiano J. Chem. Soc. B 1971 2171
-
10. Homolytic organometallic reactions. Part IV. Homolytic alkylthiyldealkylation of organoboranesAlwyn G. Davies,B. P. Roberts J. Chem. Soc. B 1971 1830
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